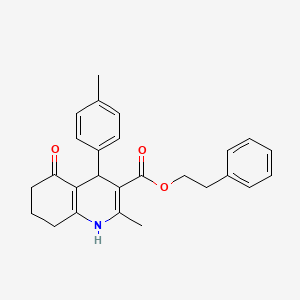

2-Phenylethyl 2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Molecular Formula: C₂₆H₂₇NO₃ Molecular Weight: 401.5 g/mol Structural Features: This compound belongs to the hexahydroquinoline family, featuring a partially saturated bicyclic core with a ketone group at position 4. Key substituents include:

- A 2-methyl group on the quinoline ring.

- A 4-(4-methylphenyl) group at position 2.

- A 2-phenylethyl ester moiety at position 2.

Synthesis:

The synthesis typically employs the Friedländer condensation, involving aniline derivatives and β-keto esters under acidic conditions . Modifications in substituents are achieved via tailored carbonyl or aromatic precursors.

Its structural complexity makes it a candidate for drug development and material science.

Properties

IUPAC Name |

2-phenylethyl 2-methyl-4-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO3/c1-17-11-13-20(14-12-17)24-23(18(2)27-21-9-6-10-22(28)25(21)24)26(29)30-16-15-19-7-4-3-5-8-19/h3-5,7-8,11-14,24,27H,6,9-10,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNDRMHHYLGKJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)OCCC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a catalyst. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to yield the desired hexahydroquinoline derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-Phenylethyl 2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in the fields of anti-inflammatory and anticancer research.

Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.

Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-Phenylethyl 2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Differences and Implications:

Substituent Effects on Reactivity and Solubility: Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance metabolic stability but reduce solubility due to hydrophobicity . Phenoxyethyl vs. Phenylethyl esters: Phenoxyethyl () offers better hydrolytic stability in physiological conditions compared to phenylethyl .

Biological Activity Trends: 4-Methylphenyl (target compound) vs. Fluorine or chlorine substituents (Evidences 5, 20) increase binding affinity to hydrophobic enzyme pockets, as seen in antiviral and antimicrobial activities .

Synthetic Complexity :

- Compounds with multiple methyl groups (e.g., 2,7,7-trimethyl in ) require stringent stoichiometric control to avoid side products .

- Nitro or methoxy groups (Evidences 13, 15) necessitate protective-group strategies during synthesis to prevent undesired oxidation or demethylation .

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : CHNO

- Molecular Weight : 337.44 g/mol

- IUPAC Name : 2-Phenylethyl 2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

This compound belongs to a class of hexahydroquinoline derivatives, which are known for a variety of biological activities including anti-cancer and anti-inflammatory properties.

Anticancer Properties

Recent studies have indicated that derivatives of hexahydroquinoline exhibit significant anticancer activity. For instance, research has shown that compounds similar to This compound can inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 0.50 |

| Compound B | HeLa (Cervical Cancer) | 0.75 |

| Compound C | A2780 (Ovarian Cancer) | 1.20 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the potency of these compounds in vitro.

The proposed mechanism of action for hexahydroquinoline derivatives involves the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. Specifically, these compounds may target critical signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Effects

In addition to anticancer properties, some studies suggest that this compound may possess anti-inflammatory effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines in vitro.

Study 1: Antiproliferative Activity

A study conducted by researchers at [source] evaluated the antiproliferative activity of various hexahydroquinoline derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that specific substitutions on the quinoline ring significantly enhanced biological activity.

Study 2: In Vivo Efficacy

Another investigation assessed the in vivo efficacy of a similar compound in a murine model of cancer. The study reported a significant reduction in tumor size when treated with the compound compared to controls, suggesting potential for therapeutic application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.